molecular formula C10H9ClN2O2 B5106201 5-chloro-N-(cyanomethyl)-2-methoxybenzamide

5-chloro-N-(cyanomethyl)-2-methoxybenzamide

Cat. No. B5106201
M. Wt: 224.64 g/mol
InChI Key: ZSGBOJPQROBYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(cyanomethyl)-2-methoxybenzamide, also known as CCMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. CCMB is a member of the benzamide family and has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 5-chloro-N-(cyanomethyl)-2-methoxybenzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. 5-chloro-N-(cyanomethyl)-2-methoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5-chloro-N-(cyanomethyl)-2-methoxybenzamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and have been implicated in cancer progression.
Biochemical and Physiological Effects
5-chloro-N-(cyanomethyl)-2-methoxybenzamide has been found to have a range of biochemical and physiological effects. Studies have shown that 5-chloro-N-(cyanomethyl)-2-methoxybenzamide can reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases. 5-chloro-N-(cyanomethyl)-2-methoxybenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, which could be useful in the treatment of cancer. Additionally, 5-chloro-N-(cyanomethyl)-2-methoxybenzamide has been found to inhibit the replication of certain viruses, such as the hepatitis C virus.

Advantages and Limitations for Lab Experiments

5-chloro-N-(cyanomethyl)-2-methoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research. 5-chloro-N-(cyanomethyl)-2-methoxybenzamide has also been found to exhibit a range of biological activities, making it a versatile compound for studying various diseases and conditions. However, 5-chloro-N-(cyanomethyl)-2-methoxybenzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, 5-chloro-N-(cyanomethyl)-2-methoxybenzamide has not been extensively studied in vivo, meaning that its potential side effects and toxicity are not well understood.

Future Directions

There are several future directions for research on 5-chloro-N-(cyanomethyl)-2-methoxybenzamide. One area of research could be to further elucidate its mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research could be to study the pharmacokinetics and toxicity of 5-chloro-N-(cyanomethyl)-2-methoxybenzamide in vivo, which could inform its potential use as a therapeutic agent. Additionally, research could focus on developing derivatives of 5-chloro-N-(cyanomethyl)-2-methoxybenzamide with improved potency and selectivity for specific biological targets.

Synthesis Methods

5-chloro-N-(cyanomethyl)-2-methoxybenzamide can be synthesized through a multistep process involving the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The benzoyl chloride is then reacted with cyanomethylamine hydrochloride to form 5-chloro-N-(cyanomethyl)-2-methoxybenzamide. The synthesis of 5-chloro-N-(cyanomethyl)-2-methoxybenzamide has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

5-chloro-N-(cyanomethyl)-2-methoxybenzamide has been found to exhibit a range of biological activities, making it a promising candidate for therapeutic applications. Studies have shown that 5-chloro-N-(cyanomethyl)-2-methoxybenzamide has anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. 5-chloro-N-(cyanomethyl)-2-methoxybenzamide has also been found to possess anti-tumor properties, with studies showing that it can inhibit the growth of cancer cells. Additionally, 5-chloro-N-(cyanomethyl)-2-methoxybenzamide has been found to have anti-viral properties, making it a potential agent for the treatment of viral infections.

properties

IUPAC Name

5-chloro-N-(cyanomethyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-9-3-2-7(11)6-8(9)10(14)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGBOJPQROBYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.